4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione

Description

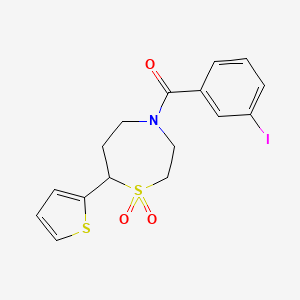

4-(3-Iodobenzoyl)-7-(thiophen-2-yl)-1λ⁶,4-thiazepane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a seven-membered thiazepane ring fused with a dione moiety. The 3-iodobenzoyl group at position 4 and the thiophen-2-yl substituent at position 7 distinguish it from related derivatives.

Properties

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO3S2/c17-13-4-1-3-12(11-13)16(19)18-7-6-15(14-5-2-9-22-14)23(20,21)10-8-18/h1-5,9,11,15H,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJKPKHOKMAXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under controlled conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

Iodination of the Benzoyl Group: The iodination of the benzoyl group is achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The iodinated benzoyl group is a site for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their potential as drug candidates. The presence of the iodinated benzoyl group suggests possible applications in radiopharmaceuticals for imaging and diagnostic purposes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione depends on its specific interactions with molecular targets. The iodinated benzoyl group may interact with enzymes or receptors, while the thiophene and thiazepane rings could influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues involve variations in the benzoyl group (position 4) and the aryl/heteroaryl substituent (position 7). Representative examples include:

Notes:

- Iodine vs.

- Thiophene vs. Phenyl : Thiophen-2-yl (vs. phenyl or chlorophenyl) introduces sulfur-mediated interactions and altered electronic properties.

- Benzoyl Derivatives : Substituents like methoxy (BK55678, ) or cyclopropane (BK55678) modulate steric and electronic effects, impacting solubility and reactivity.

Pharmacological and Industrial Relevance

- Iodine’s Role : The 3-iodobenzoyl group may position the compound for use in radiopharmaceuticals (e.g., SPECT imaging), contrasting with fluorine/chlorine analogues (e.g., ) optimized for metabolic stability.

- Thiophene’s Electronic Effects : The thiophen-2-yl group’s π-conjugation could enhance binding to aromatic residues in enzymes, similar to its role in DTCPB and DTCTB (thiadiazole-based materials in ).

Biological Activity

The compound 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a member of the thiazepane class of compounds, which have garnered attention for their potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H10I N2O2S

- Molecular Weight : 338.29 g/mol

- Functional Groups : Iodobenzoyl group, thiophene ring, thiazepane dione.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested :

- HCT116 (colon cancer)

- HT29 (colon cancer)

- CEM (lymphoma)

- HL60 (leukemia)

The compound's cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | < 4 |

| HT29 | < 4 |

| CEM | < 5 |

| HL60 | < 5 |

These values suggest that the compound has potent activity against these cancer types.

The mechanism of action for compounds in this class typically involves the induction of apoptosis in cancer cells. Key mechanisms include:

- Caspase Activation : The activation of caspases is a hallmark of apoptosis. Studies have shown that treatment with related compounds leads to increased caspase-3 activity.

- Mitochondrial Membrane Potential Depolarization : The compound may disrupt mitochondrial function, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with these compounds, contributing to oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential of thiazepane derivatives in cancer treatment:

- Study on Antineoplastic Properties : A study demonstrated that thiazepane derivatives possess significant cytotoxicity towards colon cancer cell lines while exhibiting lower toxicity towards non-malignant cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

- Mechanistic Insights : Research into the mechanism revealed that certain structural elements within thiazepanes enhance their ability to induce apoptosis selectively in malignant cells. The presence of electron-rich heterocycles was found to be critical for their cytotoxic potency .

- Comparative Analysis : A comparative analysis of various thiazepane derivatives showed that those with specific substituents exhibited enhanced biological activity. For example, modifications at the benzoyl position significantly influenced the cytotoxicity against different cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.